molecular formula C9H7BrO3 B1394065 3-(4-Bromophenyl)oxirane-2-carboxylic acid CAS No. 779323-72-7

3-(4-Bromophenyl)oxirane-2-carboxylic acid

Cat. No.: B1394065
CAS No.: 779323-72-7
M. Wt: 243.05 g/mol
InChI Key: ZKCWMIQZGVVZPR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)oxirane-2-carboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to an oxirane ring, which is further connected to a carboxylic acid group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)oxirane-2-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid, to convert the aldehyde into the corresponding epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(4-bromophenyl)-1,2-diol-2-carboxylic acid.

    Reduction: Formation of 3-(phenyl)oxirane-2-carboxylic acid.

    Substitution: Formation of 3-(4-substituted phenyl)oxirane-2-carboxylic acid derivatives.

Scientific Research Applications

3-(4-Bromophenyl)oxirane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The bromophenyl group can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)oxirane: Similar structure but lacks the carboxylic acid group.

    3-(2-Bromophenyl)oxirane-2-carboxylic acid: Positional isomer with the bromine atom on the ortho position.

    4-Bromostyrene oxide: Lacks the carboxylic acid group but has a similar oxirane ring.

Properties

IUPAC Name

3-(4-bromophenyl)oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCWMIQZGVVZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(O2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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